(2E)-3-(2,4-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2,4-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide is a chemical compound characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-fluoroaniline in the presence of a base, followed by the addition of an appropriate reagent to form the prop-2-enamide linkage. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction may be carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(dimethylamino)-N-methylprop-2-enamide
- Pyrimidine compounds with similar structural features
Uniqueness
(2E)-3-(2,4-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H10Cl2FNO |
---|---|
Molecular Weight |
310.1 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10Cl2FNO/c16-11-7-5-10(12(17)9-11)6-8-15(20)19-14-4-2-1-3-13(14)18/h1-9H,(H,19,20)/b8-6+ |
InChI Key |
KAWZLZUCDCNOHH-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
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